4-(Boc-Amino)-1-cyclobutyl-piperidine

Description

Structural and Chemical Identity

Molecular Architecture

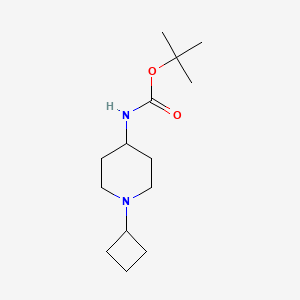

4-(Boc-Amino)-1-cyclobutyl-piperidine (CAS 1134330-42-9) consists of a six-membered piperidine ring with the following substitutions:

- 1-Position : A cyclobutyl group, forming a fused bicyclic structure.

- 4-Position : A secondary amine protected by a tert-butoxycarbonyl (Boc) group.

Its molecular formula is C₁₄H₂₆N₂O₂ , with a molecular weight of 254.37 g/mol . The SMILES notation, CC(C)(OC(NC1CCN(C2CCC2)CC1)=O)C , reflects the spatial arrangement of substituents.

Key Structural Features:

| Component | Role in Structure |

|---|---|

| Piperidine Core | Provides a rigid, saturated six-membered ring for steric and electronic modulation. |

| Boc-Protected Amine | Stabilizes the amine group, enabling selective deprotection during synthesis. |

| Cyclobutyl Group | Introduces strain and conformational rigidity, influencing molecular interactions. |

Physical and Spectral Properties

While specific melting/boiling points are not widely reported, the compound is typically a solid at room temperature. Its solubility profile aligns with that of Boc-protected amines, favoring polar aprotic solvents (e.g., dichloromethane, THF) and limited solubility in water due to the hydrophobic Boc and cyclobutyl groups.

Role of Boc Protection in Piperidine Derivatives

Functional Group Compatibility

The Boc group (tert-butoxycarbonyl) is an acid-labile protecting group that prevents unwanted reactions at the amine site during synthesis. This is critical in multi-step syntheses where other reactive groups (e.g., alcohols, thiols) are present. For example:

- Acid Sensitivity : The Boc group is cleaved under mild acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane), leaving other functionalities intact.

- Thermal Stability : Alternative deprotection methods, such as thermal treatment at 170–230°C, allow Boc removal without acid catalysts, expanding compatibility with acid-sensitive substrates.

Comparative Analysis of Protecting Groups:

| Protecting Group | Stability Profile | Deprotection Method |

|---|---|---|

| Boc | Stable to bases, nucleophiles | Acid (TFA, HCl) or heat |

| Cbz | Stable to acids, heat | Hydrogenation (Pd/C, H₂) |

| Fmoc | Stable to acids, heat | A |

Properties

IUPAC Name |

tert-butyl N-(1-cyclobutylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-7-9-16(10-8-11)12-5-4-6-12/h11-12H,4-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAWTLNMZFQPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-(Boc-Amino)-1-cyclobutyl-piperidine is the amino group in organic compounds. The compound is used as a protecting group for amines, which are quite good nucleophiles and strong bases. This protection allows for transformations of other functional groups without interference from the amine group.

Mode of Action

This compound interacts with its targets through a process known as Boc-protection. This process involves the reaction of the compound with a base and the anhydride Boc2O. The Boc group is stable towards most nucleophiles and bases. This stability allows for an orthogonal protection strategy using a base-labile protection group.

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of multifunctional targets. The compound plays a pivotal role in these pathways due to its ability to protect amino functions. The resulting products containing one or two Boc-groups can facilitate cleavage due to mutual interaction between two protecting groups on the same nitrogen.

Pharmacokinetics

The ADME properties of this compound are influenced by its chemical structure. The compound is stable in various conditions, which impacts its bioavailability. For instance, the Boc group can be cleaved under anhydrous acidic conditions. This cleavage results in the production of tert-butyl cations, which can be scavenged to prevent nucleophilic substrates from being alkylated.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a protecting group for amines. The compound allows for the transformation of other functional groups without interference from the amine group. This protection can facilitate the synthesis of multifunctional targets.

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound is stable towards most nucleophiles and bases. It can be cleaved under anhydrous acidic conditions. Therefore, the presence of such conditions can influence the compound’s action and stability.

Biological Activity

4-(Boc-Amino)-1-cyclobutyl-piperidine is a compound with significant potential in pharmaceutical development, particularly due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 258.37 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a cyclobutyl substituent on the piperidine ring, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities primarily due to its ability to interact with specific molecular targets, including enzymes and receptors. Its reactivity is largely attributed to the Boc-protected amino group, which can be selectively deprotected under mild acidic conditions, allowing for further functionalization and interaction with biological systems.

The compound's mechanism of action involves binding to specific targets within cellular pathways. For instance, it has been shown to inhibit certain viral replication processes, particularly in the context of hepatitis C virus (HCV) assembly . The interaction studies indicate that it can modulate the activity of several enzymes and receptors, potentially leading to therapeutic effects against various diseases.

Comparative Analysis of Structural Analogues

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-1-benzylpiperidine | CHN | Contains a benzyl group instead of cyclobutyl |

| 4-(Boc-Amino)-piperidine | CHNO | Lacks cyclobutyl; simpler structure |

| 4-(Amino)-1-cyclopentylpiperidine | CHN | Cyclopentyl substitution instead of cyclobutyl |

This table highlights the unique structural features of this compound compared to its analogues, emphasizing how these differences may influence their respective biological activities.

Case Studies and Research Findings

-

Inhibition of Hepatitis C Virus (HCV) :

A study identified derivatives of the 4-aminopiperidine scaffold that demonstrated potent inhibition of HCV replication. The lead compound exhibited an EC50 value of approximately 2.57 μM, indicating significant antiviral activity without appreciable cytotoxicity . This compound acts synergistically with existing antiviral agents, enhancing therapeutic efficacy. -

G Protein-Coupled Receptor (GPCR) Interactions :

Research into GPCRs has shown that compounds similar to this compound can modulate receptor activity involved in inflammatory responses. The interaction with histamine receptors has been noted for its implications in treating conditions like pruritis and atopic dermatitis . -

Biochemical Pathways :

The compound has been implicated in modulating key biochemical pathways through interactions with kinases and other enzymes. For instance, it can inhibit lysine-specific demethylase 1, affecting gene expression patterns related to cellular differentiation and proliferation.

Scientific Research Applications

Anticancer Agents

One of the primary applications of 4-(Boc-Amino)-1-cyclobutyl-piperidine is in the development of anticancer drugs. It has been utilized in synthesizing bromodomain inhibitors, which play a crucial role in regulating gene expression associated with cancer progression. For instance, compounds derived from this piperidine have shown efficacy as HepG2 cell cycle inhibitors, demonstrating potential in anti-tumor therapies .

Neurological Disorders

The compound also shows promise in treating neurological conditions such as Alzheimer’s disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition is crucial for enhancing cholinergic signaling, which is often impaired in neurodegenerative diseases .

Infectious Diseases

This compound has been explored as a precursor for synthesizing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are vital for developing antiretroviral therapies aimed at managing HIV infections .

Synthesis of Bromodomain Inhibitors

A notable study involved the synthesis of bromodomain inhibitors using this compound as a starting material. The resulting compounds demonstrated significant inhibition of bromodomain-containing proteins, which are implicated in various cancers . The study highlighted the compound's ability to modulate protein-protein interactions critical for cancer cell survival.

Development of Cholinesterase Inhibitors

Another research effort focused on modifying this compound to enhance its activity against cholinesterase enzymes. The results indicated that specific substitutions on the piperidine ring improved binding affinity and selectivity for AChE over BuChE, suggesting potential for Alzheimer's treatment .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Anticancer | Bromodomain Inhibitors | Significant inhibition of cancer cell proliferation |

| Neurological Disorders | Cholinesterase Inhibitors | Enhanced AChE inhibition improves cognitive function |

| Infectious Diseases | NNRTIs | Effective against HIV-1 replication |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with 4-(Boc-Amino)-1-cyclobutyl-piperidine, differing primarily in substituents, functional groups, or ring systems. Key comparisons include:

4-(Boc-Amino)-1-cyclopropyl-piperidine

- Structure : Cyclopropyl group at the 1-position (smaller ring than cyclobutyl).

- Molecular Weight : 240.35 g/mol (vs. 240.35 g/mol for the cyclobutyl analogue, assuming similar frameworks) .

- This may affect pharmacokinetics in drug candidates .

- Applications : Used in fragment-based drug design for probing steric effects in receptor binding .

1-Boc-4-(Aminomethyl)piperidine

- Structure: Aminomethyl (-CH2NH2) group at the 4-position.

- Molecular Weight : 214.30 g/mol .

- Properties : The free amine (after Boc deprotection) enables conjugation or further functionalization. Lower molecular weight may enhance membrane permeability.

- Synthesis : Prepared via reductive amination or coupling reactions using Boc-protected intermediates .

- Applications : Intermediate in kinase inhibitor synthesis .

4-Anilino-1-Boc-piperidine

- Structure: Anilino (phenylamino) group at the 4-position.

- Molecular Weight : 276.4 g/mol .

- Properties: The aromatic anilino group enhances π-π stacking interactions, useful in opioid receptor ligand design.

- Applications : Precursor for synthetic opioids and forensic reference standards .

4-Amino-1-Boc-piperidine-4-carboxylic Acid

- Structure : Carboxylic acid and Boc-protected amine at the 4-position.

- Molecular Weight : 244.29 g/mol .

- Properties : Amphoteric nature (acidic and basic groups) enables zwitterionic behavior, impacting solubility and crystallinity.

- Applications : Building block for peptidomimetics and constrained peptide analogues .

1-Boc-4-cbz-amino-piperidine

- Structure : Dual protection with Boc and carbobenzyloxy (Cbz) groups.

- Molecular Weight : 334.41 g/mol .

- Properties : Sequential deprotection (Boc followed by Cbz) allows orthogonal functionalization in multi-step syntheses.

- Applications : Used in combinatorial chemistry for generating diverse amine libraries .

Structural and Functional Comparison Table

Preparation Methods

Preparation via N-Benzyl-4-piperidone Intermediate and Orthoformate Reaction

One advanced method involves the reaction of N-benzyl-4-piperidone with orthoformate in an alcoholic solution under acid catalysis to form a ketal intermediate. This ketal then reacts with tert-butyl carbamate (Boc-protecting agent) to form an imine intermediate, which is subsequently reduced by palladium on carbon (Pd/C) catalytic hydrogenation to yield 4-Boc-aminopiperidine. This method is notable for its short synthetic route, high yield, and industrial feasibility.

Step 1: Ketal Formation and Imine Generation

- React N-benzyl-4-piperidone with trimethyl or triethyl orthoformate in methanol or ethanol with acid catalyst (e.g., ammonium chloride or p-toluenesulfonic acid).

- Molar ratios: N-benzyl-4-piperidone : orthoformate : tert-butyl carbamate = 1 : 1-2 : 1-1.2.

- Reaction involves reflux and distillation of generated alcohol to drive equilibrium.

- Result: Formation of imine intermediate.

Step 2: Catalytic Hydrogenation

- Imine is subjected to Pd/C (5-10%, 5-10% weight relative to imine) hydrogenation under 0.8-1.0 MPa hydrogen pressure at 70-80 °C for 4-8 hours.

- Product: 4-Boc-aminopiperidine with yields of approximately 88-91% and high purity (GC content ~99%).

Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield (%) | Purity (GC) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | N-benzyl-4-piperidone + orthoformate + BocNH2, acid catalyst, reflux, distill alcohol | 81 | - | - |

| 2 | Pd/C hydrogenation, 0.8-1.0 MPa H2, 70-80 °C, 4-8 h | 88.7-90.7 | 99.0 | 161.5-163.3 |

- Short and efficient synthetic route.

- Readily available and inexpensive starting materials.

- Simple operation and easy product purification.

- Suitable for industrial scale-up.

- Avoids hazardous reagents like lithium aluminum hydride or sodium metal.

Reference: CN107805218B patent provides detailed experimental procedures and optimization data.

Preparation via 1-Boc-4-piperidyl Urea and Bromine Oxidation

Another synthetic route involves first preparing 1-Boc-4-piperidyl urea by reacting 4-piperidyl urea with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine in aqueous medium. The urea derivative is then treated with bromine in sodium hydroxide solution under reflux to convert it to 1-Boc-4-aminopiperidine.

Step 1: Boc Protection of 4-piperidyl urea

- React 4-piperidyl urea with di-tert-butyl dicarbonate in water with triethylamine.

- Reaction time: 8-10 hours at room temperature.

- Work-up involves pH adjustment, extraction, drying, concentration, and crystallization from acetone.

Step 2: Bromine Oxidation and Amination

- Bromine is added dropwise to sodium hydroxide solution below 25 °C.

- Add 1-Boc-4-piperidyl urea and reflux for 3-5 hours.

- After cooling, pH is adjusted, followed by extraction and crystallization to yield 1-Boc-4-aminopiperidine.

Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield (%) | Product Form |

|---|---|---|---|

| 1 | 4-piperidyl urea + di-tert-butyl dicarbonate + triethylamine, RT, 8-10 h | High (not specified) | 1-Boc-4-piperidyl urea (white crystalline powder) |

| 2 | Bromine + NaOH + 1-Boc-4-piperidyl urea, reflux 3-5 h | High (not specified) | 1-Boc-4-aminopiperidine (white crystals) |

- Uses easily accessible starting materials.

- Simple aqueous reaction conditions.

- High selectivity and purity.

- Industrially scalable with low cost.

Reference: CN104628627A patent provides comprehensive procedural details and advantages of this method.

Comparative Analysis of Preparation Methods

| Feature | Method 1: Orthoformate + Pd/C Reduction | Method 2: Boc-Urea + Bromine Oxidation |

|---|---|---|

| Starting Materials | N-benzyl-4-piperidone, orthoformate, BocNH2 | 4-piperidyl urea, di-tert-butyl dicarbonate, bromine |

| Key Reaction Type | Ketal formation, imine formation, catalytic hydrogenation | Boc protection, bromine oxidation, amination |

| Reaction Conditions | Acid catalysis, reflux, hydrogenation under pressure | Aqueous, room temperature and reflux |

| Safety Considerations | Avoids hazardous hydride reagents; uses Pd/C catalyst | Uses bromine and strong base; requires careful handling |

| Yield | 81% (step 1), 88-91% (step 2) | High yields (not specified) |

| Product Purity | ~99% (GC) | High purity, crystalline product |

| Industrial Suitability | High | High |

| Complexity | Moderate | Moderate |

| Scalability | Demonstrated on multi-gram scale | Demonstrated on multi-gram scale |

Research Findings and Notes

The orthoformate method (Method 1) offers a streamlined route with fewer steps and avoids the use of hazardous reducing agents like lithium aluminum hydride or sodium metal, which are common in older methods. The use of Pd/C catalytic hydrogenation under mild pressure and temperature conditions improves safety and scalability.

The bromine oxidation route (Method 2) provides a straightforward aqueous-phase synthesis with high selectivity and purity, making it attractive for industrial production despite the need for careful bromine handling.

Both methods produce Boc-protected 4-aminopiperidine derivatives with high purity and yield, suitable for pharmaceutical intermediate applications.

The choice of method may depend on available starting materials, safety infrastructure, and scale requirements.

Summary Table of Key Reaction Parameters

| Parameter | Method 1 (Orthoformate + Pd/C) | Method 2 (Boc-Urea + Bromine) |

|---|---|---|

| Catalyst | Pd/C (5-10%) | None (chemical oxidation) |

| Temperature | 70-80 °C (hydrogenation) | RT to reflux (bromine oxidation) |

| Pressure | 0.8-1.0 MPa H2 | Atmospheric |

| Reaction Time | 2 h (ketal formation) + 3 h (imine formation) + 4-8 h (hydrogenation) | 8-10 h (Boc protection) + 3-5 h (bromine oxidation) |

| Solvent | Methanol, toluene, ethanol | Water, acetone, petroleum ether |

| Purification | Crystallization, filtration | Extraction, crystallization |

| Yield (Overall) | ~72-74% (product of step yields) | High (not specified) |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Boc-Amino)-1-cyclobutyl-piperidine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the piperidine nitrogen, followed by cyclobutyl functionalization. Key steps include:

- Boc Protection: Reacting 4-amino-piperidine derivatives with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions .

- Cyclobutylation: Use cross-coupling reactions (e.g., Buchwald-Hartwig amination) or alkylation with cyclobutyl halides. Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to minimize side products .

- Purification: Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to achieve ≥98% purity. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- GC-MS: Confirm molecular weight (e.g., base peak at m/z 276.38) using electron ionization (EI) at 70 eV. Use RT locking with tetracosane (reference RT: ~9.26 min) for retention time consistency .

- FTIR-ATR: Identify functional groups (e.g., Boc carbonyl stretch at ~1680–1700 cm⁻¹, NH stretch at ~3300 cm⁻¹) .

- HPLC-TOF: Validate purity (Δppm ≤1.34 between theoretical and measured exact mass) .

- NMR (¹H/¹³C): Assign cyclobutyl protons (δ 1.5–2.5 ppm) and Boc tert-butyl groups (δ 1.4 ppm) .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Storage Conditions: Store as a crystalline solid at –20°C in airtight, light-protected containers. Avoid moisture to prevent Boc group hydrolysis .

- Stability Monitoring: Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation. Use λmax = 249 nm for UV-based quantification .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model the compound’s conformational flexibility using software like Gaussian or Schrödinger Suite. Focus on cyclobutyl ring strain and Boc group steric effects .

- Density Functional Theory (DFT): Calculate activation energies for deprotection reactions (e.g., acid-mediated Boc removal) to identify optimal conditions (e.g., trifluoroacetic acid in DCM) .

- Docking Studies: Predict binding affinities with biological targets (e.g., opioid receptors) using AutoDock Vina. Validate with experimental IC₅₀ values from radioligand assays .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare NMR data with analogous compounds (e.g., 4-Anilino-1-Boc-piperidine) to assign ambiguous signals. Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- High-Resolution Mass Spectrometry (HRMS): Resolve isobaric interferences (e.g., C₁₆H₂₄N₂O₂ vs. C₁₇H₂₆N₂O) by achieving mass accuracy <2 ppm .

- X-ray Crystallography: Resolve stereochemical uncertainties (e.g., cyclobutyl conformation) by growing single crystals in ethyl acetate/hexane .

Q. How can reaction pathways be optimized to minimize byproducts during Boc deprotection?

Methodological Answer:

- Acid Selection: Compare HCl/dioxane vs. TFA/DCM for Boc removal efficiency. Monitor reaction progress via in-situ FTIR (disappearance of carbonyl peak at ~1700 cm⁻¹) .

- Temperature Control: Use –10°C to 0°C for slow deprotection, reducing side reactions like piperidine ring oxidation .

- Workup Optimization: Neutralize with aqueous NaHCO₃ or scavenger resins (e.g., polystyrene-bound trisamine) to isolate the free amine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.